

Unveiling the Genotoxic Landscape: A Comparative Analysis of N-Nitrosometoprolol and Other Nitrosamines

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Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B8145643*

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A comprehensive analysis of the genotoxic potential of **N-Nitrosometoprolol** compared to other nitrosamines reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison, offering a valuable resource for safety and risk assessment of these compounds.

Nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens. Their genotoxicity, the ability to damage DNA, is a key factor in their carcinogenic potential. This report focuses on **N-Nitrosometoprolol**, a nitrosamine derivative of the widely used beta-blocker metoprolol, and places its genotoxic profile in the context of other well-studied nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

Quantitative Genotoxicity Data

The following table summarizes the quantitative data from various genotoxicity assays, providing a comparative overview of the potencies of **N-Nitrosometoprolol** and other selected nitrosamines. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Nitrosamine	Assay	Cell Line/System	Concentration Range	Key Findings
N-Nitrosometoprolol	DNA Fragmentation	Rat and Human Hepatocytes	0.1 - 1 mM	Induced DNA fragmentation.[1][2]
Micronucleus Assay (in vivo)	Rat Hepatocytes	1000 mg/kg	Induced micronucleation.	
N-Nitrosodimethylamine (NDMA)	Ames Test	Salmonella typhimurium (TA100, TA1535) with S9	Not specified	Mutagenic.
Comet Assay	HepaRG (3D)	Not specified	Induced DNA damage.	
Micronucleus Assay	HepaRG (2D & 3D)	Not specified	Induced micronuclei formation.	
In vivo Mutation Assay	Mouse Liver	≥ 1 mg/kg/day	Significant increase in mutation frequencies.[3][4][5]	
N-Nitrosodiethylamine (NDEA)	Ames Test	Salmonella typhimurium with S9	Not specified	Mutagenic.
Comet Assay (in vivo)	Mouse Liver	1 and 3 mg/kg/day	Significant increases in DNA damage.	
Micronucleus Assay	TK6 cells (with CYP2A6)	Concentration-dependent	Induced micronuclei formation.	
N-Nitroso-N-methyl-4-	Genotoxicity Assays	TK6 cells (with CYP2A6)	Concentration-dependent	Induced DNA damage and

aminobutyric acid (NMBA)		micronuclei formation.		
N-Nitrosodibutylamine (NDBA)	Ames Test	Salmonella typhimurium	Not specified	Mutagenic.
Genotoxicity Assays	TK6 cells (with CYP2A6)	Not specified	Showed genotoxic potential.	

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below to ensure transparency and reproducibility of the findings.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- **Bacterial Strains:** Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) that are auxotrophic for histidine are used.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone. For nitrosamines, hamster liver S9 is often more effective.
- **Procedure:**
 - A small amount of the test compound, the bacterial culture, and the S9 mix (if required) are added to molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.

- **Data Analysis:** A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.

- **Cell Preparation:** A single-cell suspension is prepared from the desired tissue or cell culture.
- **Embedding in Agarose:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis.
- **Staining and Visualization:** The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.
- **Data Analysis:** Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length of the tail and the intensity of the DNA within it.

In Vitro Micronucleus Test

The micronucleus test assesses the ability of a chemical to induce chromosomal damage.

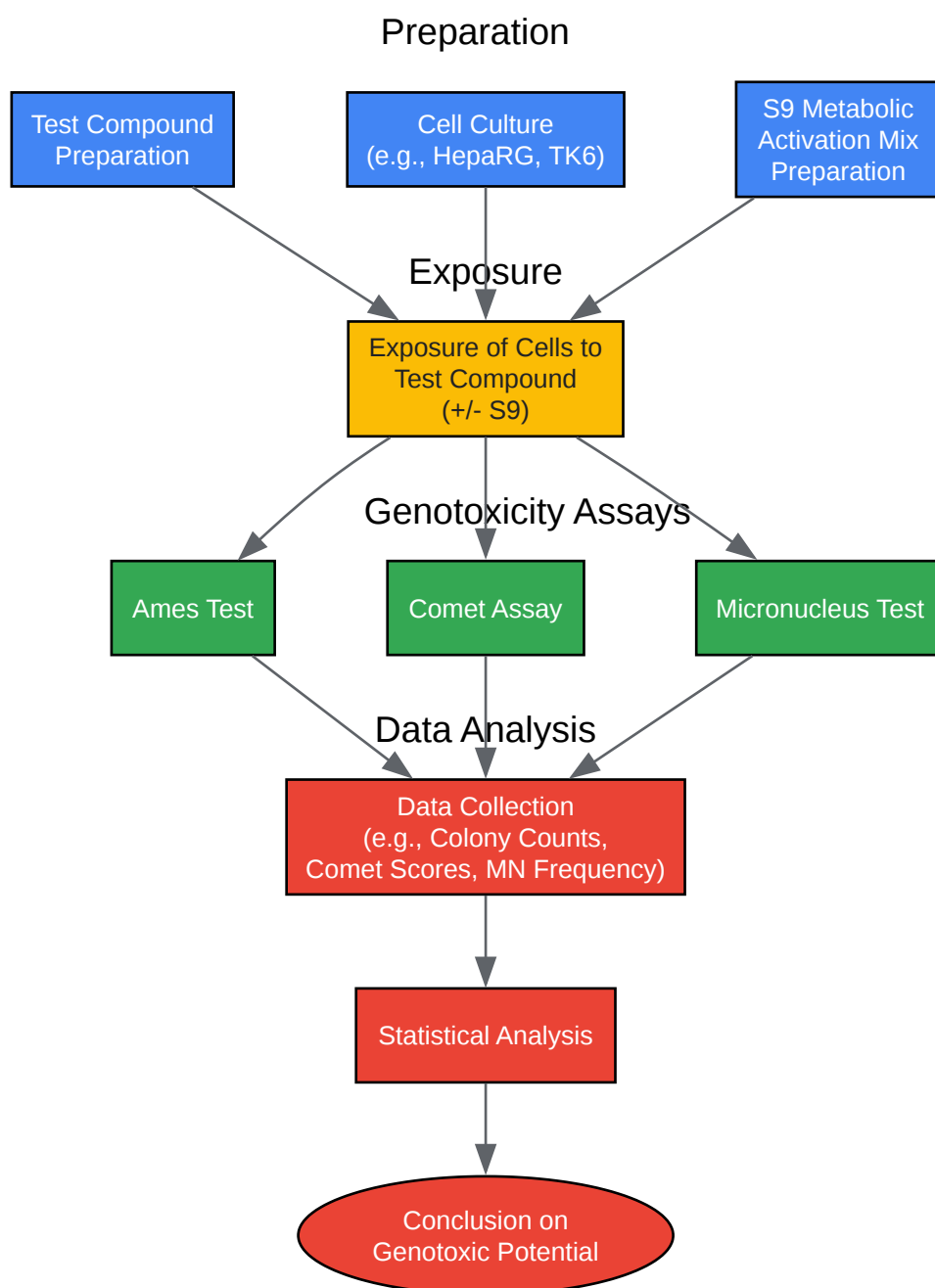
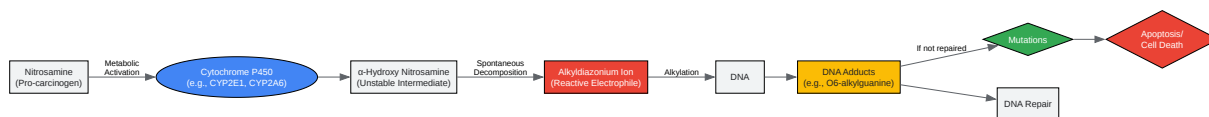
- **Cell Culture:** Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured in appropriate media.
- **Exposure:** The cells are exposed to various concentrations of the test compound with and without metabolic activation (S9).

- **Cytokinesis Block:** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- **Scoring:** The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis.
- **Data Analysis:** A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mandatory Visualizations

Signaling Pathway of Nitrosamine-Induced Genotoxicity

The genotoxicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process leads to the formation of unstable α -hydroxy nitrosamines, which then spontaneously decompose to form highly reactive electrophiles that can alkylate DNA, leading to mutations and cell death if not repaired.



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